Cobalt(2+) potassium 2-hydroxypropane-1,2,3-tricarboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(2+) potassium 2-hydroxypropane-1,2,3-tricarboxylate can be synthesized through a reaction between cobalt(II) salts (such as cobalt(II) chloride or cobalt(II) sulfate) and potassium citrate in an aqueous solution. The reaction typically involves dissolving the cobalt(II) salt in water and then adding an equimolar amount of potassium citrate. The mixture is stirred and heated to facilitate the formation of the coordination complex. The resulting solution is then cooled, and the product is precipitated out, filtered, and dried.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade cobalt(II) salts and potassium citrate. The reaction is carried out in large reactors with controlled temperature and stirring to ensure complete reaction and high yield. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+) potassium 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under certain conditions.
Reduction: The compound can be reduced back to cobalt(II) from cobalt(III).
Substitution: Ligands in the coordination complex can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like ammonia, ethylenediamine, or other chelating agents.
Major Products Formed
Oxidation: Formation of cobalt(III) complexes.
Reduction: Reversion to cobalt(II) complexes.
Substitution: Formation of new coordination complexes with different ligands.
Scientific Research Applications
Cobalt(2+) potassium 2-hydroxypropane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.
Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of cobalt-based materials and as a precursor for other cobalt compounds.
Mechanism of Action
The mechanism of action of cobalt(2+) potassium 2-hydroxypropane-1,2,3-tricarboxylate involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt center can undergo changes in oxidation state, which is crucial for its catalytic activity. The compound can interact with biological molecules, potentially affecting enzymatic processes and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Cobalt(2+) sodium 2-hydroxypropane-1,2,3-tricarboxylate
- Cobalt(2+) ammonium 2-hydroxypropane-1,2,3-tricarboxylate
- Cobalt(2+) calcium 2-hydroxypropane-1,2,3-tricarboxylate
Uniqueness
Cobalt(2+) potassium 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its specific coordination with potassium and citric acid, which imparts distinct chemical and physical properties. Its ability to participate in various redox and substitution reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
potassium;cobalt(2+);2-hydroxypropane-1,2,3-tricarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.Co.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;+2;+1/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBSFRLACYCACI-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[Co+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5CoKO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241321 | |
Record name | Cobalt(2+) potassium 2-hydroxypropane-1,2,3-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94266-16-7 | |
Record name | Cobalt(2+) potassium 2-hydroxypropane-1,2,3-tricarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094266167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cobalt(2+) potassium 2-hydroxypropane-1,2,3-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cobalt(2+) potassium 2-hydroxypropane-1,2,3-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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